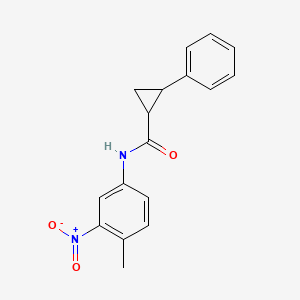

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide

Description

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a nitro-substituted aromatic ring and a phenyl group attached to the cyclopropane core. The nitro group at the 3-position of the aromatic ring may enhance electron-withdrawing effects, influencing binding affinity or metabolic stability, while the cyclopropane ring introduces steric rigidity .

Properties

Molecular Formula |

C17H16N2O3 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C17H16N2O3/c1-11-7-8-13(9-16(11)19(21)22)18-17(20)15-10-14(15)12-5-3-2-4-6-12/h2-9,14-15H,10H2,1H3,(H,18,20) |

InChI Key |

DFDDCJNNUNSRLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Amidation: The final step involves the formation of the amide bond, which can be accomplished by reacting the nitro-substituted cyclopropane carboxylic acid with an amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

Reduction: Conversion of the nitro group to an amine.

Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems, including their interactions with enzymes and receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can confer rigidity to the molecule, affecting its binding affinity and specificity. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule and highlight key differences in substituents and biological relevance:

Compound A : N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

- Structure: Features a 4-methoxyphenoxy substituent and diethylamide group.

- Synthesis : Prepared via procedure B with 78% yield, forming diastereomers (dr 23:1).

- The diethylamide moiety may reduce steric hindrance compared to the aromatic nitro-substituted phenyl group in the target molecule .

Compound B : VU0359595 ()

- Structure : (1R,2R)-N-([S]-1-{4-[5-bromo-2-oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}propan-2-yl)-2-phenylcyclopropanecarboxamide.

- Pharmacological Role : A phospholipase D (PLD) inhibitor with demonstrated activity in high-resolution structural studies.

- Key Difference : Incorporates a brominated benzimidazole-piperidine moiety, enhancing target specificity for PLD. The cyclopropane-carboxamide core is retained, but the extended substituent likely improves binding to hydrophobic enzyme pockets .

Compound C : N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide ()

- Structure : Cyclopentane ring instead of cyclopropane, with a 4-methoxyphenyl group.

- The methoxy group may enhance solubility but reduce electrophilic character relative to the nitro group .

Compound D : N-(4-{[(3-methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide ()

- Structure: Contains a thiophene-methylamino substituent on the aromatic ring.

- Key Difference : The thiophene moiety introduces sulfur-based heterocyclic interactions, which may influence redox properties or metal coordination. The absence of a nitro group reduces electron-withdrawing effects, possibly altering metabolic pathways .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: Compound A demonstrates high synthetic yield (78%) under optimized conditions, suggesting that similar protocols could be adapted for the target compound.

- Biological Activity : Compound B’s PLD inhibition highlights the importance of cyclopropane-carboxamide scaffolds in targeting lipid-metabolizing enzymes. The target compound’s nitro group could mimic electron-deficient regions in enzyme active sites, warranting further enzymatic assays .

- Solubility and Stability : Compound C’s cyclopentane and methoxy groups likely improve solubility compared to the target compound’s nitro group, which may confer metabolic stability but reduce aqueous solubility. Computational modeling (e.g., LogP predictions) is recommended for validation .

Biological Activity

N-(4-methyl-3-nitrophenyl)-2-phenylcyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring linked to a carboxamide group and substituted with a 4-methyl-3-nitrophenyl group. Its chemical formula is .

Research indicates that this compound exhibits anticancer properties through the inhibition of Gli1-mediated transcription. Gli1 is a transcription factor involved in the Sonic Hedgehog signaling pathway, which is often upregulated in various cancers. The compound has shown selective toxicity towards cancer cells while demonstrating minimal effects on non-cancerous cells, indicating a promising therapeutic window.

Inhibition Studies

In vitro studies have reported an IC50 value of approximately 6.9 µM for Gli1-mediated transcription inhibition in C3H10T1/2 cells, with a selectivity ratio favoring Gli1 over Gli2 by threefold . This selectivity is crucial for minimizing side effects associated with broader inhibition of the Hedgehog pathway.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity | Effect | IC50 Value (µM) | Selectivity |

|---|---|---|---|

| Gli1-mediated transcription | Inhibition | 6.9 | 3-fold over Gli2 |

| Cancer cell viability | Decreased viability in multiple cancer lines | Varies | Less active in non-cancerous cells |

| Stability in cell culture | Stable for 24 hours | - | - |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various cancer models:

-

Case Study on Breast Cancer Cells :

A study evaluated the compound's effects on breast cancer cell lines, demonstrating significant reduction in cell proliferation and induction of apoptosis at concentrations above the IC50 threshold. -

Colorectal Cancer Model :

Another investigation focused on colorectal cancer, where treatment with this compound led to marked inhibition of tumor growth in xenograft models, supporting its potential as an anticancer agent. -

Mechanistic Insights :

Detailed mechanistic studies revealed that the compound interferes with downstream signaling pathways activated by Gli1, leading to altered expression of target genes involved in cell cycle regulation and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.